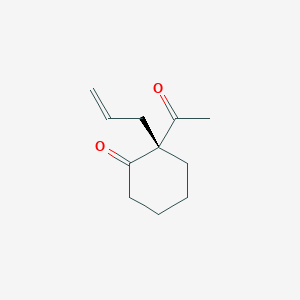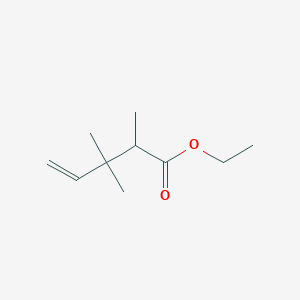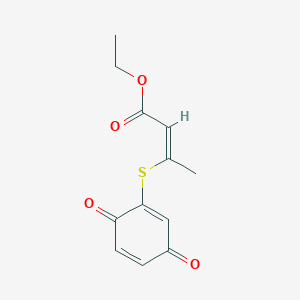
ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate is an organic compound that features a unique combination of functional groups, including a sulfanyl group and a dioxocyclohexa-1,4-dienyl moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate typically involves the following steps:
Formation of the dioxocyclohexa-1,4-dienyl moiety: This can be achieved through the oxidation of a suitable precursor, such as cyclohexadiene, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the sulfanyl group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol (R-SH) reacts with a suitable leaving group on the dioxocyclohexa-1,4-dienyl intermediate.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl alcohol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxocyclohexa-1,4-dienyl moiety to a more saturated form.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The sulfanyl group and dioxocyclohexa-1,4-dienyl moiety could play key roles in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate: Unique due to its specific combination of functional groups.
Ethyl 3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylpropanoate: Similar structure but with a different carbon chain length.
Mthis compound: Similar structure but with a different ester group.
Eigenschaften
CAS-Nummer |
59483-98-6 |
|---|---|
Molekularformel |
C12H12O4S |
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
ethyl (Z)-3-(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylbut-2-enoate |
InChI |
InChI=1S/C12H12O4S/c1-3-16-12(15)6-8(2)17-11-7-9(13)4-5-10(11)14/h4-7H,3H2,1-2H3/b8-6- |
InChI-Schlüssel |
CFTHZFMRJXPZQN-VURMDHGXSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(/C)\SC1=CC(=O)C=CC1=O |
Kanonische SMILES |
CCOC(=O)C=C(C)SC1=CC(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


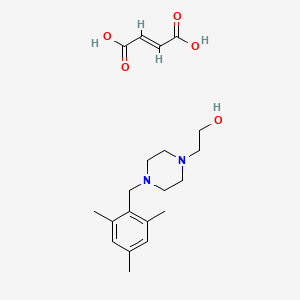
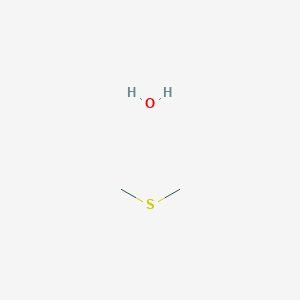
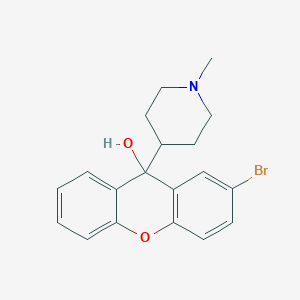

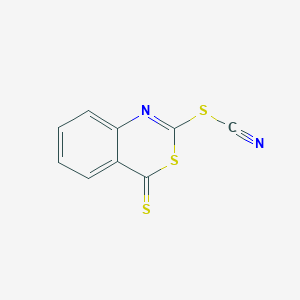

![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
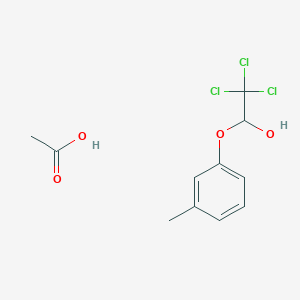
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
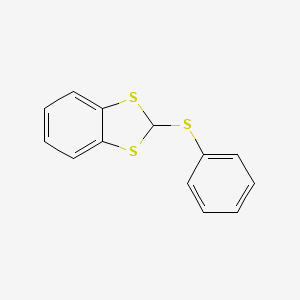
![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
